[(2-Methylbenzyl)thio]acetic acid
Overview
Description
[(2-Methylbenzyl)thio]acetic acid is an organic compound with the molecular formula C10H12O2S It is characterized by the presence of a thioether group attached to an acetic acid moiety, with a 2-methylbenzyl substituent
Mechanism of Action
Target of Action
It is known that thioesters, a group to which this compound belongs, play a significant role in the metabolism of lipids . They act as acyl carriers, assisting with the transfer of acyl groups such as fatty acids from one substrate to another .
Mode of Action
For instance, they can undergo nucleophilic substitution reactions . The thioester linkage in these compounds is critical for their interaction with their targets .
Biochemical Pathways
Thioesters like [(2-Methylbenzyl)thio]acetic acid are involved in lipid metabolism . They assist in the transfer of acyl groups, such as fatty acids, from one substrate to another . This process is crucial for the breakdown of fuel (carbohydrate and fat) in the body, which is eventually converted to a simple two-carbon unit called acetyl CoA .
Result of Action
The action of thioesters, in general, is crucial for various metabolic processes, including the breakdown of carbohydrates and fats .
Preparation Methods
Synthetic Routes and Reaction Conditions: [(2-Methylbenzyl)thio]acetic acid can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzyl chloride with sodium thioacetate in the presence of a suitable solvent, such as ethanol or methanol. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: [(2-Methylbenzyl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
[(2-Methylbenzyl)thio]acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
[(2-Methylbenzyl)thio]acetic acid can be compared with other similar compounds, such as:
[(2-Methylphenyl)thio]acetic acid: Similar structure but with a phenyl group instead of a benzyl group.
[(2-Methylbenzyl)thio]propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness: this compound is unique due to the specific combination of its thioether and acetic acid functionalities, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-8-4-2-3-5-9(8)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOVEGRAZXURHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359322 | |
Record name | [(2-methylbenzyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18926-49-3 | |
Record name | 2-[[(2-Methylphenyl)methyl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18926-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(2-methylbenzyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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